Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- is a chemical compound with the molecular formula C14H18N4O3. It is also known by its common name, Benomyl . This compound is widely recognized for its use as a fungicide in agriculture, where it helps protect crops from fungal infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- can be synthesized through a multi-step process. One common method involves the reaction of benzimidazole with butyl isocyanate to form the intermediate compound, which is then treated with methyl chloroformate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process often includes the use of solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce simpler amines .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on fungal growth and its potential as an antifungal agent.
Medicine: Research explores its potential therapeutic uses, particularly in treating fungal infections.
Industry: It is widely used in agriculture as a fungicide to protect crops from fungal diseases.
Wirkmechanismus
The mechanism of action of carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- involves inhibiting the growth of fungi by interfering with their cellular processes. The compound targets specific enzymes and pathways essential for fungal cell division and growth, ultimately leading to the death of the fungal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-, methyl ester
- 2-Benzimidazolecarbamic acid, 1-(butylcarbamoyl)-, methyl ester
Uniqueness
Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]- is unique due to its specific structure, which imparts its fungicidal properties. Compared to similar compounds, it has a broader spectrum of activity against various fungal species and is more effective in agricultural applications .
Eigenschaften
CAS-Nummer |
29095-17-8 |
---|---|
Molekularformel |
C13H16N4O3 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
[1-(butylcarbamoyl)benzimidazol-2-yl]carbamic acid |
InChI |
InChI=1S/C13H16N4O3/c1-2-3-8-14-12(18)17-10-7-5-4-6-9(10)15-11(17)16-13(19)20/h4-7H,2-3,8H2,1H3,(H,14,18)(H,15,16)(H,19,20) |
InChI-Schlüssel |
JYBGVFYNRAPJRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.